molecular formula C17H25N7O5 B11078309 N,N'-diacetyl-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]acetohydrazide

N,N'-diacetyl-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]acetohydrazide

Cat. No.: B11078309
M. Wt: 407.4 g/mol
InChI Key: LKGMLDRNJCAAEB-UHFFFAOYSA-N
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Description

N,N’-diacetyl-N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]acetohydrazide: is a complex organic compound featuring a triazine ring substituted with morpholine groups and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-diacetyl-N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]acetohydrazide typically involves multiple steps:

    Formation of the Triazine Core: The triazine ring is synthesized through the cyclization of cyanuric chloride with morpholine under controlled conditions.

    Introduction of the Acetohydrazide Moiety: The acetohydrazide group is introduced via a nucleophilic substitution reaction, where the triazine core reacts with acetohydrazide in the presence of a base.

    Acetylation: The final step involves acetylation of the hydrazide group using acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: N-oxide derivatives of the morpholine rings.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted acetohydrazides depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N,N’-diacetyl-N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]acetohydrazide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazine ring and morpholine groups can interact with biological targets, potentially leading to the development of new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential anticancer and antimicrobial activities. The ability to modify the acetohydrazide moiety allows for the design of molecules with enhanced biological activity.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N,N’-diacetyl-N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]acetohydrazide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, while the morpholine groups can enhance solubility and bioavailability. The acetohydrazide moiety can act as a nucleophile, participating in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-diacetyl-N’-[4,6-di(piperidin-4-yl)-1,3,5-triazin-2-yl]acetohydrazide
  • N,N’-diacetyl-N’-[4,6-di(pyrrolidin-4-yl)-1,3,5-triazin-2-yl]acetohydrazide

Uniqueness

Compared to similar compounds, N,N’-diacetyl-N’-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]acetohydrazide is unique due to the presence of morpholine rings, which can enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.

Properties

Molecular Formula

C17H25N7O5

Molecular Weight

407.4 g/mol

IUPAC Name

N',N'-diacetyl-N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)acetohydrazide

InChI

InChI=1S/C17H25N7O5/c1-12(25)23(13(2)26)24(14(3)27)17-19-15(21-4-8-28-9-5-21)18-16(20-17)22-6-10-29-11-7-22/h4-11H2,1-3H3

InChI Key

LKGMLDRNJCAAEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)N(C(=O)C)C(=O)C

Origin of Product

United States

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